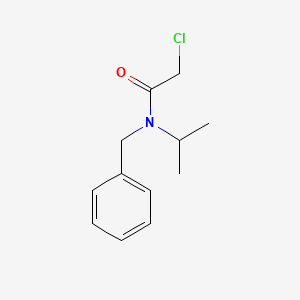

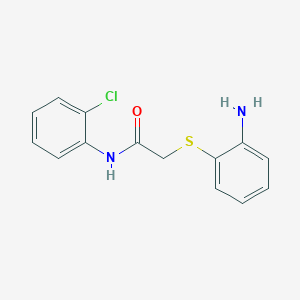

N-Benzyl-2-chloro-N-isopropyl-acetamide

説明

Synthesis Analysis

The synthesis of related compounds involves the interaction of acetamide derivatives with other reagents. For instance, N-(2-hydroxyphenyl)acetamide reacts with methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines . Another method described is the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a precursor for 3,5-disubstituted benzoxazoles . These methods highlight the reactivity of acetamide derivatives and their potential for forming complex heterocycles.

Molecular Structure Analysis

The molecular structures of related compounds have been established using various spectroscopic techniques. For example, the structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide was elucidated using NMR spectroscopy, X-ray crystallography, and elemental analysis . Similarly, the structure of N-(2,3-Dichlorophenyl)benzamide was determined, showing the conformation of the N-H bond and its relationship to the chloro substituents . These analyses provide insights into the molecular conformations and interactions within these compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated through their interactions with other chemicals. For instance, the silaheterocyclic benzoxazasiloles formed from N-(2-hydroxyphenyl)acetamide are hydrolyzed to form silanols and can react with alcohols like methanol and isopropanol . This indicates the potential for further chemical transformations and the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their behavior in different environments. The compound 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits solvatochromic effects, which means its optical properties change with the polarity of the solvent . This property is significant for understanding the solubility and reactivity of the compound in various solvents. The crystal structure analysis also reveals important intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and reactivity .

科学的研究の応用

Synthetic Organic Chemistry

N-Benzyl-2-chloro-N-isopropyl-acetamide, a compound related to the field of synthetic organic chemistry, plays a pivotal role in the development of chemoselective N-acylation reagents. Research in this area has led to the creation of various N-acylation reagents with enhanced chemoselectivity compared to existing options. Notably, this research has contributed significantly to the design of chiral ligands for asymmetric transition metal catalysts, leveraging the concept of a "N-Ar prochiral axis." These advancements have resulted in ligands that exhibit high selectivity in palladium-catalyzed asymmetric allylic substitutions, demonstrating selectivity levels up to 99% ee (Kondo & Murakami, 2001).

Carcinogenicity Studies

In the realm of carcinogenicity studies, the structural analogs of certain carcinogens have been synthesized and evaluated to understand their potential carcinogenic effects. For instance, compounds like N-(5-phenylthiophen-2-yl)acetamide have been synthesized to explore their activity and potential carcinogenicity, indicating the significance of structural analogs in evaluating chemical safety and biological effects (Ashby, Styles, Anderson, & Paton, 1978).

Environmental Impact and Toxicology

The environmental impact and toxicology of related compounds, such as acetaminophen (a known analgesic and antipyretic), have been extensively studied to understand their degradation pathways, by-products, and biotoxicity. Research has identified various by-products and elucidated degradation pathways, contributing to a deeper understanding of the environmental and toxicological impact of these substances (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Advanced Oxidation Processes

Studies on advanced oxidation processes (AOPs) have highlighted their effectiveness in degrading recalcitrant compounds like acetaminophen from aqueous mediums. This research not only outlines the potential of AOPs in treating pollutants but also sheds light on the kinetics, mechanisms, and by-products of these processes, offering insights into environmentally friendly remediation techniques (Qutob et al., 2022).

将来の方向性

作用機序

Target of Action

N-Benzyl-2-chloro-N-isopropyl-acetamide is an amide derivative. Amides are a type of functional group found in a wide range of biological and synthetic compounds

Mode of Action

Many amides interact with their targets through hydrogen bonding and other non-covalent interactions .

Pharmacokinetics

Many amides are well absorbed and distributed in the body, and they are often metabolized by enzymes such as cytochrome p450s .

特性

IUPAC Name |

N-benzyl-2-chloro-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-10(2)14(12(15)8-13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCFTLWMSKQBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368359 | |

| Record name | N-Benzyl-2-chloro-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-chloro-N-isopropyl-acetamide | |

CAS RN |

39086-63-0 | |

| Record name | N-Benzyl-2-chloro-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)

![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)